molecular formula C17H19ClN2O3S B4596699 4-chloro-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide

4-chloro-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide

Cat. No.: B4596699
M. Wt: 366.9 g/mol
InChI Key: AQRROCIIMORRDW-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O3S and its molecular weight is 366.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.0804913 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphatidylinositol 3-Kinase Inhibitors for Pulmonary Conditions

A study evaluated the use of broad-spectrum phosphatidylinositol 3-kinase inhibitors, closely related to the compound of interest, for the treatment of idiopathic pulmonary fibrosis and cough. In vitro data supported these applications, and one of the inhibitors has commenced a Phase I study in idiopathic pulmonary fibrosis patients (Norman, 2014).

Carbonic Anhydrase Inhibitors for Anticancer Applications

Another research area involves the synthesis of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as carbonic anhydrase inhibitors. These compounds, including morpholine as a substituent, have shown significant inhibitory activity against human carbonic anhydrase isoforms, particularly hCA IX, which is a validated drug target for anticancer and antimetastatic agents. Such compounds are of interest for further medicinal and pharmacologic studies due to their isoform-selective and potent inhibition profiles (Lolak et al., 2019).

Anti-Breast Cancer Agents

Further highlighting the versatility of similar compounds, a study on 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide revealed it as a potent anti-breast cancer agent. This compound demonstrated better anticancer activity against MCF7 cells compared to standard drugs in MTT assays and showed promising results in molecular docking studies, indicating its potential for development as a novel therapeutic agent (Kumar et al., 2020).

Antioxidant and Enzyme Inhibitory Profiles

Compounds with morpholine and benzenesulfonamide motifs have also been explored for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The synthesized compounds exhibited moderate to high inhibitory potency, suggesting their utility in therapeutic applications for these diseases (Lolak et al., 2020).

Properties

IUPAC Name

4-chloro-N-[(4-morpholin-4-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c18-15-3-7-17(8-4-15)24(21,22)19-13-14-1-5-16(6-2-14)20-9-11-23-12-10-20/h1-8,19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRROCIIMORRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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